gamma-Hch 13C6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104215-85-2 | |

| Record name | 104215-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Guide to γ-Hexachlorocyclohexane-¹³C₆: An Essential Standard for Environmental and Toxicological Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of γ-Hexachlorocyclohexane-¹³C₆ (gamma-HCH 13C6), a critical analytical tool in environmental monitoring, food safety, and toxicological research. This isotopically labeled internal standard is indispensable for the accurate quantification of lindane (γ-HCH), a persistent organic pollutant.

Core Concepts: The Role of γ-HCH-¹³C₆ in Isotope Dilution Mass Spectrometry

Gamma-HCH is the most insecticidally active isomer of hexachlorocyclohexane, a synthetic pesticide.[1] Due to its persistence and toxicity, monitoring its presence in various matrices is of high importance. This compound is a stable, isotopically labeled version of lindane where the six carbon atoms of the cyclohexane ring are replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS).

In IDMS, a known quantity of the labeled standard (γ-HCH-¹³C₆) is added to a sample prior to extraction and analysis. The labeled compound behaves almost identically to the native analyte (γ-HCH) throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, highly accurate and precise quantification can be achieved, correcting for any losses during sample processing.[2][3]

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₆H₆Cl₆ | [4] |

| Molecular Weight | 296.79 g/mol | [3][5] |

| CAS Number | 104215-85-2 | [3][5][6] |

| Isotopic Purity | ≥99 atom % ¹³C | [3] |

| Chemical Purity | Typically ≥98% | [5][7] |

| Melting Point | 113-115 °C | [3] |

| Appearance | Neat solid | [3] |

| Common Solution | 100 µg/mL in nonane | [5][8] |

Experimental Protocols

The use of this compound as an internal standard is central to many regulatory methods for pesticide residue analysis. Below are detailed methodologies for its application in soil sample analysis using the widely adopted QuEChERS extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation for Soil

This protocol is a modified version suitable for the extraction of organochlorine pesticides from soil matrices.[4][5][9][10][11]

1. Sample Preparation and Spiking:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add a precise volume of a standard solution of this compound (e.g., 50 µL of a 20 mg/L solution to achieve a concentration of 100 µg/kg).

-

Add 10 mL of deionized water and shake for 5 minutes.

2. Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Shake vigorously for 5 minutes using an automated shaker.

-

Add the contents of a commercially available QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate salts).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing anhydrous magnesium sulfate, primary secondary amine (PSA), and C18 sorbents.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following table outlines typical GC-MS parameters for the analysis of gamma-HCH.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Injector | Splitless mode at 280 °C |

| Injection Volume | 1.5 µL |

| Carrier Gas | Helium at a constant flow rate |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Oven Program | Initial temp 70°C, hold for 2 min; ramp to 150°C at 25°C/min; ramp to 200°C at 3°C/min; ramp to 280°C at 8°C/min, hold for 10 min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor (EI) | γ-HCH: m/z 181, 183, 219; γ-HCH-¹³C₆: m/z 187, 189, 225 |

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the analysis of gamma-HCH using this compound as an internal standard.

Caption: The analytical workflow from sample preparation to data analysis.

Caption: The signaling pathway of Isotope Dilution Mass Spectrometry.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of lindane in complex matrices. Its use in conjunction with isotope dilution mass spectrometry and robust extraction techniques like QuEChERS provides the high-quality data necessary for regulatory compliance, environmental risk assessment, and toxicological studies. The methodologies and data presented in this guide offer a solid foundation for researchers and analytical scientists working in these critical fields.

References

- 1. epa.gov [epa.gov]

- 2. Application of isotope dilution gas chromatography-mass spectrometry in analysis of organochlorine pesticide residues in ginseng root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. caslab.com [caslab.com]

- 7. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]

- 8. This compound | 222966-66-7 | Benchchem [benchchem.com]

- 9. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]

- 10. weber.hu [weber.hu]

- 11. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to γ-Hexachlorocyclohexane-¹³C₆

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of gamma-Hexachlorocyclohexane-¹³C₆ (γ-HCH-¹³C₆), an isotopically labeled form of the insecticide Lindane. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.

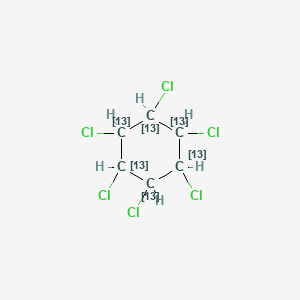

Chemical Structure and Identification

γ-HCH-¹³C₆ is the gamma isomer of hexachlorocyclohexane in which all six carbon atoms of the cyclohexane ring are the ¹³C isotope. This labeling provides a distinct mass difference from its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.

The IUPAC name for this compound is 1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-¹³C₆)cyclohexane.[1] It is a synthetic compound not known to occur naturally.[2]

Key Identifiers:

-

Chemical Name: gamma-Hch 13C6

-

Synonyms: (1α,2α,3β,4α,5α,6β)-1,2,3,4,5,6-Hexachlorocyclohexane-¹³C₆, gamma-BHC-¹³C₆, Lindane-¹³C₆[3][4]

-

CAS Number (Unlabeled): 58-89-9[3]

-

Molecular Formula: ¹³C₆H₆Cl₆

Physicochemical Properties

The macroscopic physicochemical properties of γ-HCH-¹³C₆ are essentially identical to those of its unlabeled analogue, Lindane (γ-HCH). The primary difference lies in their molecular weights.

Table 1: Quantitative Physicochemical Data

| Property | Value | Notes and References |

| Molecular Weight | ||

| γ-HCH-¹³C₆ | 296.79 g/mol | [3] |

| γ-HCH (Lindane) | 290.83 g/mol | [5] |

| Physical State | White crystalline solid/powder | [5] |

| Melting Point | ~113 °C | [1] |

| Boiling Point | 323.4 °C | at 760 mmHg |

| Water Solubility | 7.3 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Very soluble in acetone, benzene, chloroform, and ethanol. | [6] Slightly soluble in mineral oils.[7] |

| Vapor Pressure | 5.6 mPa at 20 °C | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.72 | [8] |

| Henry's Law Constant | 26.6 Pa·m³/mol at 25 °C | |

| Adsorption Coefficient (K_oc_) | 1100 | [1] |

Experimental Protocols

Synthesis and Purification of γ-HCH-¹³C₆

The primary route for synthesizing γ-HCH-¹³C₆ is through the photochlorination of ¹³C₆-benzene.[1] This process yields a technical mixture of several hexachlorocyclohexane isomers, from which the desired γ-isomer must be isolated and purified.

Experimental Workflow:

Caption: Synthesis and purification workflow for γ-HCH-¹³C₆.

Methodology:

-

Photochlorination: ¹³C₆-benzene is dissolved in a suitable solvent (e.g., carbon tetrachloride). Chlorine gas is bubbled through the solution while it is exposed to ultraviolet (UV) light.[8][9] This free-radical addition reaction breaks the aromaticity of the benzene ring, adding six chlorine atoms to form a mixture of HCH-¹³C₆ isomers.[9]

-

Isomer Separation: The resulting technical mixture typically contains 10-15% of the desired γ-isomer.[1] The separation of the γ-isomer from the other isomers (primarily α and β) is achieved through fractional crystallization.[6]

-

Purification: Solvents such as isopropyl alcohol, methanol, or acetic acid are used for this purpose.[6][10] The α and β isomers are more soluble in these solvents than the γ-isomer.[10] The technical mixture is treated with the solvent, causing the less soluble γ-HCH-¹³C₆ to crystallize out, while the other isomers remain in solution.[6]

-

Final Product: The crystallized γ-HCH-¹³C₆ is then collected, washed, and dried to yield a high-purity product suitable for use as an analytical standard.[1]

Quantitative Analysis of Lindane using Isotope Dilution GC-MS

γ-HCH-¹³C₆ is primarily used as an internal standard for the accurate quantification of unlabeled Lindane (γ-HCH) in various matrices (e.g., environmental, biological) by isotope dilution mass spectrometry.

Experimental Workflow:

Caption: Isotope dilution workflow for Lindane analysis.

Methodology:

-

Sample Preparation and Spiking: A known mass or volume of the sample is taken. A precise amount of γ-HCH-¹³C₆ solution (internal standard) is added ("spiked") into the sample at the beginning of the workflow.

-

Extraction: The analytes (both native and labeled γ-HCH) are extracted from the sample matrix. Common techniques include liquid-liquid extraction (LLE) with a solvent like pentane, or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which uses an initial extraction with acetonitrile followed by partitioning with salts.[1]

-

Cleanup: The extract is cleaned to remove interfering co-extractives. This is often done using solid-phase extraction (SPE) or dispersive SPE (dSPE) with sorbents like magnesium sulfate.[1]

-

GC-MS Analysis: The final extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC): A capillary column (e.g., DB-1701 or ZB-1) is used to separate the HCH isomers.[11] A typical temperature program might start at a lower temperature (e.g., 40-100°C), hold for a few minutes, and then ramp up to a final temperature of around 260°C to elute the analytes.[11]

-

Mass Spectrometry (MS): The MS is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect specific ions for both unlabeled γ-HCH and labeled γ-HCH-¹³C₆. The isotopic labeling results in a distinct mass shift, allowing for simultaneous but separate detection.

-

-

Quantification: The concentration of the native Lindane in the original sample is calculated by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve. This method corrects for analyte loss during sample preparation and instrumental variations, leading to highly accurate and precise results.

References

- 1. This compound | 222966-66-7 | Benchchem [benchchem.com]

- 2. Lindane - Wikipedia [en.wikipedia.org]

- 3. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]

- 4. gamma-HCH (Lindane) (13C6,99%) 100 µg/mL in Nonane [lgcstandards.com]

- 5. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 6. US2573676A - Process for separating the isomers of hexachlorocyclohexane - Google Patents [patents.google.com]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Q: What happens when benzene undergoes chlorination in the presence of UV.. [askfilo.com]

- 10. Hexachlorocyclohexane | C6H6Cl6 | CID 727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Removal of persistent organic pollutant hexachlorocyclohexane isomers by advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of ¹³C₆ Labeled γ-Hexachlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of ¹³C₆ labeled γ-hexachlorocyclohexane (γ-HCH), a crucial internal standard for analytical and research applications. The synthesis is a multi-step process involving the preparation of ¹³C₆ labeled benzene, its subsequent photochlorination, and the isolation of the desired γ-isomer. This guide details the experimental protocols, data presentation, and key procedural workflows.

Introduction

γ-Hexachlorocyclohexane, commonly known as lindane, is an organochlorine insecticide. Its ¹³C₆ labeled analogue serves as an invaluable tool in environmental monitoring, metabolic studies, and pharmacokinetic research, enabling precise quantification through isotope dilution mass spectrometry. The synthesis of this labeled compound requires careful execution of several chemical transformations, beginning with the synthesis of the isotopically labeled precursor, ¹³C₆-benzene.

Synthesis Pathway Overview

The core synthesis strategy involves two primary stages: the preparation of ¹³C₆-benzene and its subsequent conversion to a mixture of hexachlorocyclohexane isomers, from which the γ-isomer is isolated.

Figure 1: Overall synthesis workflow for ¹³C₆ labeled γ-HCH.

Experimental Protocols

Synthesis of ¹³C₆-Benzene

The preparation of uniformly labeled ¹³C₆-benzene is the foundational step. A common and efficient method is the trimerization of ¹³C₂-acetylene.

Experimental Protocol:

-

Generation of ¹³C₂-Acetylene: ¹³C₂-acetylene can be produced by the hydrolysis of lithium carbide (Li₂¹³C₂), which is synthesized by reacting metallic lithium with ¹³CO₂ at high temperatures.

-

Trimerization Reaction:

-

A stream of ¹³C₂-acetylene gas is passed through a heated tube furnace containing a suitable catalyst.

-

Catalyst: Vanadium(V) oxide (V₂O₅) is a commonly used catalyst for this trimerization.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures.

-

The product, ¹³C₆-benzene, is collected by condensation in a cold trap.

-

-

Purification: The collected ¹³C₆-benzene is purified by distillation to remove any unreacted starting material or byproducts. The purity is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. An isotopic enrichment of over 99.0 atom% ¹³C is achievable.[1]

Photochlorination of ¹³C₆-Benzene

The conversion of ¹³C₆-benzene to a mixture of hexachlorocyclohexane isomers is achieved through a free-radical chain reaction initiated by ultraviolet (UV) light.[2][3]

Experimental Protocol:

-

Reaction Setup:

-

A solution of ¹³C₆-benzene in a suitable solvent (e.g., carbon tetrachloride, or neat) is placed in a photochemical reactor. The reactor is typically made of glass and equipped with a quartz immersion well for the UV lamp.

-

A medium-pressure mercury vapor lamp is a common UV source for initiating the chlorination.[4]

-

The reactor should be equipped with a gas inlet for chlorine, a condenser to prevent loss of solvent and reactant, and a means of stirring.

-

-

Reaction Execution:

-

A stream of chlorine gas is bubbled through the ¹³C₆-benzene solution.

-

The UV lamp is then switched on to initiate the reaction. The reaction is exothermic and may require cooling to maintain a consistent temperature.

-

The reaction is monitored by observing the disappearance of the yellow-green color of chlorine.

-

The reaction proceeds until the desired conversion of benzene is achieved. Prolonged reaction times can lead to the formation of more highly chlorinated byproducts.[4]

-

-

Work-up:

-

After the reaction is complete, the UV lamp is turned off, and the chlorine gas flow is stopped.

-

The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any residual chlorine.

-

The solvent is removed under reduced pressure to yield the crude mixture of ¹³C₆-hexachlorocyclohexane isomers.

-

The resulting technical mixture typically contains several isomers of hexachlorocyclohexane.[5]

| Isomer | Percentage in Technical Mixture |

| α-HCH | 60-70% |

| β-HCH | 5-12% |

| γ-HCH (Lindane) | 10-15% |

| δ-HCH | 6-10% |

| ε-HCH | 3-4% |

Table 1: Typical Isomer Distribution in Technical Grade Hexachlorocyclohexane.[5]

Isolation and Purification of ¹³C₆-γ-Hexachlorocyclohexane

The separation of the desired γ-isomer from the complex mixture is a critical and challenging step. Fractional crystallization is a commonly employed technique.[6]

Experimental Protocol (Fractional Crystallization):

-

Initial Extraction: The crude HCH isomer mixture is first treated with a solvent that selectively dissolves certain isomers. For instance, an initial wash with isopropyl alcohol can be used to remove the delta isomer and other impurities that may interfere with the crystallization of the gamma isomer.[6]

-

Selective Crystallization from Chloroform:

-

The remaining solid, enriched in the alpha and gamma isomers, is dissolved in a minimal amount of cold chloroform.

-

The chloroform solution is then carefully concentrated by heating to evaporate the solvent.

-

The concentrated solution is allowed to cool slowly and undisturbed. Under these quiescent conditions, the γ-isomer tends to form large, massive crystals, while the α-isomer precipitates as fine, small crystals.[6]

-

The larger crystals of the γ-isomer can be separated from the smaller α-isomer crystals by screening through a mesh of appropriate size (e.g., 40 mesh).[6]

-

-

Recrystallization: The isolated ¹³C₆-γ-HCH is further purified by one or more recrystallization steps from a suitable solvent (e.g., methanol or ethanol) to achieve high purity (>99%).

Alternative Purification by High-Performance Liquid Chromatography (HPLC):

While fractional crystallization is a classical method, modern preparative HPLC can offer a more efficient and precise separation of the HCH isomers.

| Parameter | Condition |

| Column | Reverse-phase C18 or specialized columns for aromatic compounds |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | Dependent on column dimensions (typically 1-5 mL/min for analytical scale) |

| Detector | UV at 254 nm |

Table 2: General HPLC Conditions for HCH Isomer Separation.[7][8][9][10]

Analytical Characterization

The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for this purpose.

GC-MS Protocol:

-

Sample Preparation: A dilute solution of the purified ¹³C₆-γ-HCH is prepared in a suitable solvent like hexane or isooctane.

-

GC Separation:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of HCH isomers.

-

Injection: Splitless injection is often employed for trace analysis.

-

Oven Program: A temperature gradient program is used to ensure good separation of the isomers. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) can be used. NCI can provide enhanced sensitivity for halogenated compounds.[11]

-

Data Acquisition: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring the specific mass-to-charge ratios (m/z) corresponding to ¹³C₆-γ-HCH. For a fully labeled compound, the molecular ion cluster will be shifted by +6 amu compared to the unlabeled standard.

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | ¹³C₆H₆Cl₆ | |

| Molecular Weight | 296.8 g/mol | |

| Chemical Purity | >98% | [1] |

| Isotopic Enrichment | >99 atom% ¹³C | [1] |

Table 3: Physicochemical Properties of ¹³C₆-γ-Hexachlorocyclohexane.

Experimental Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis and analysis.

Conclusion

The synthesis of ¹³C₆ labeled γ-hexachlorocyclohexane is a meticulous process that demands precise control over reaction conditions and purification procedures. This guide provides a detailed framework for researchers and scientists to undertake this synthesis, from the preparation of the labeled precursor to the final analytical characterization of the product. The availability of high-purity ¹³C₆-γ-HCH is essential for advancing research in environmental science, toxicology, and drug development.

References

- 1. US2738320A - Process for photochemical chlorination - Google Patents [patents.google.com]

- 2. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. US2573676A - Process for separating the isomers of hexachlorocyclohexane - Google Patents [patents.google.com]

- 7. separationmethods.com [separationmethods.com]

- 8. rsc.org [rsc.org]

- 9. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of Hexachlorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: γ-Hexachlorocyclohexane-13C6 (gamma-HCH 13C6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stable isotope-labeled compound, gamma-Hexachlorocyclohexane-13C6 (γ-HCH 13C6), a critical internal standard for the analysis of its unlabeled counterpart, lindane. Lindane, the γ-isomer of hexachlorocyclohexane, is a neurotoxic organochlorine pesticide with persistent environmental and biological concerns. Accurate quantification is paramount for toxicological studies and environmental monitoring.

Core Properties of gamma-HCH 13C6

The use of a ¹³C-labeled internal standard is crucial for correcting matrix effects and variations in sample preparation and analysis, thereby ensuring high accuracy and precision in quantification.

Physicochemical Data

There are some discrepancies across suppliers and databases regarding the precise CAS number and molecular weight of this compound. This is likely due to variations in the isotopic labeling and the specific batches of the standard. The most commonly cited values are presented below.

| Property | Value | Source(s) |

| CAS Number | 222966-66-7, 104215-85-2 | [1][2][3] |

| Molecular Formula | ¹³C₆H₆Cl₆ | [1] |

| Molecular Weight | 296.8 g/mol , 296.79 g/mol | [1][3][4] |

| Molecular Weight (with Deuterium) | 302.82 g/mol | [5][6] |

Toxicological Profile and Signaling Pathways of gamma-HCH (Lindane)

The primary mechanism of neurotoxicity for gamma-HCH is its action as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor-chloride channel complex in the central nervous system.[1] This inhibition of the inhibitory neurotransmitter GABA leads to hyperexcitability, convulsions, and, at high doses, death.[5]

In addition to its primary mode of action, gamma-HCH has been shown to affect other signaling pathways, which may contribute to its broader toxicological profile, including potential carcinogenic and endocrine-disrupting effects. These include:

-

Alterations in Calcium Homeostasis : Gamma-HCH can stimulate Ca²⁺ influx through voltage-gated calcium channels in neuronal cells.[4][6]

-

Induction of Oxidative Stress : Exposure to gamma-HCH can lead to the generation of reactive oxygen species (ROS), resulting in oxidative damage to cellular components.

-

Modulation of STAT3 Signaling : Some studies on HCH isomers suggest an activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is implicated in carcinogenesis.[3]

-

Dopaminergic System Effects : Following acute exposure and seizures, an increase in dopamine and its metabolites has been observed.[1]

Signaling Pathway of gamma-HCH Neurotoxicity

References

- 1. epa.gov [epa.gov]

- 2. research.fit.edu [research.fit.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.usgs.gov [pubs.usgs.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of gamma-HCH 13C6

This guide provides a comprehensive overview of the physical and chemical properties of gamma-Hexachlorocyclohexane 13C6 (γ-HCH 13C6), an isotopically labeled form of the insecticide Lindane. It is intended for researchers, scientists, and professionals in drug development and environmental science who utilize stable isotope-labeled compounds for tracing, quantification, and metabolic studies.

Physical and Chemical Properties

Gamma-HCH 13C6 is a stable, isotopically labeled version of gamma-HCH (Lindane), where the six carbon atoms of the cyclohexane ring are replaced with the carbon-13 isotope. This labeling provides a distinct mass signature, making it an invaluable tool for analytical chemistry, particularly in mass spectrometry-based methods.[1] It allows researchers to differentiate the labeled compound from its naturally occurring counterpart, enabling precise tracking and quantification in complex matrices.[1]

Table 1: Physical and Chemical Data of γ-HCH 13C6 and Unlabeled γ-HCH

| Property | γ-HCH 13C6 | Unlabeled γ-HCH (Lindane) |

| Molecular Formula | ¹³C₆H₆Cl₆[2] | C₆H₆Cl₆[3] |

| Molecular Weight | 296.8 g/mol [1][2] | 290.83 g/mol [3] |

| Monoisotopic Mass | 295.877245 Da[2] | 289.857116 Da[4] |

| CAS Number | 222966-66-7, 104215-85-2[1][2] | 58-89-9[5] |

| Appearance | White to yellow powder or flakes[4] | White to yellow powder or flakes[4] |

| Melting Point | Not specified, but similar to unlabeled | 113 - 115 °C[6] |

| Log Kow | 3.8 (for unlabeled γ-HCH)[7] | 3.8[7] |

| Purity | Typically ≥98%[5][8] | Varies by grade |

Experimental Protocols

The analysis of γ-HCH 13C6, especially in environmental and biological samples, relies on highly sensitive and selective analytical techniques.[1]

GC-MS is a primary technique for the detection and quantification of γ-HCH and its labeled analogue.[1] The isotopic labeling gives γ-HCH 13C6 a distinct mass spectral signature compared to its unlabeled counterpart, allowing for precise identification.[1]

Methodology:

-

Sample Preparation: A suitable extraction method is employed based on the sample matrix. Common methods include Soxhlet extraction, ultrasonic extraction, or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[1] For instance, in fatty samples, a 5-gram sample is hydrated and then extracted with acetonitrile, followed by partitioning with salts like magnesium sulfate and sodium chloride.[1]

-

Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column suitable for organochlorine pesticides. The temperature program is optimized to separate γ-HCH from other isomers and matrix components.

-

Mass Spectrometric Detection:

-

Electron Ionization (EI): This high-energy ionization technique causes extensive fragmentation, providing a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.[1]

-

Negative Chemical Ionization (NCI): This is a soft ionization technique that is highly sensitive and selective for electrophilic compounds like the chlorine-containing γ-HCH.[1] In NCI, a reagent gas (e.g., methane) is ionized, and the resulting low-energy electrons are captured by the analyte, leading to the formation of negative ions with less fragmentation.[1] This often results in a dominant molecular ion peak, which simplifies identification and significantly enhances sensitivity, making it ideal for trace analysis.[1]

-

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used to confirm the isotopic enrichment of γ-HCH 13C6.[1][9]

Methodology:

-

Sample Preparation: A concentrated solution of the purified γ-HCH 13C6 is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR: While the proton spectrum will be complex due to coupling with ¹³C, it can provide information about the stereochemistry of the protons on the cyclohexane ring.

-

¹³C NMR: This is the most direct method to confirm the isotopic labeling. The spectrum will show strong signals for the six carbon atoms of the cyclohexane ring. The chemical shifts and coupling constants (¹³C-¹H) provide detailed structural information.[10] In metabolic studies, ¹³C-enrichment NMR spectroscopy can be used to trace the incorporation of the labeled carbons into metabolites.[11]

IR spectroscopy can be used as a complementary technique for the characterization of γ-HCH. The C-Cl and C-H stretching and bending vibrations will produce characteristic absorption bands in the IR spectrum. Micro-Fourier Transform Infrared (micro-FTIR) spectroscopy has been used to evaluate possible contamination from HCH isomers in environmental samples like tree rings.[12]

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet or a mull, or analyzed as a thin film from a solvent.

-

Spectral Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹. The positions and intensities of the absorption bands are compared with reference spectra to confirm the identity of the compound.

Mandatory Visualizations

Caption: Experimental workflow for the analysis of γ-HCH using a ¹³C-labeled standard.

Caption: Upstream aerobic degradation pathway of γ-HCH in Sphingobium japonicum.[13][14]

References

- 1. This compound | 222966-66-7 | Benchchem [benchchem.com]

- 2. This compound | C6H6Cl6 | CID 71309660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lindane [webbook.nist.gov]

- 4. Hexachlorocyclohexane | C6H6Cl6 | CID 727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. chm.pops.int [chm.pops.int]

- 8. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%; Dâ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CDLM-624-1.2 [isotope.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aerobic degradation of lindane (gamma-hexachlorocyclohexane) in bacteria and its biochemical and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Persistence and Mobility of gamma-HCH (Lindane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-hexachlorocyclohexane (γ-HCH), commonly known as lindane, is an organochlorine pesticide that has seen widespread use globally for the control of a broad spectrum of insects in agriculture and public health.[1] Despite its effectiveness, the physicochemical properties of lindane contribute to its persistence in the environment, potential for long-range transport, and ability to bioaccumulate in organisms.[2][3] This technical guide provides an in-depth overview of the environmental fate and transport of γ-HCH, offering valuable insights for researchers, scientists, and professionals involved in environmental risk assessment and drug development, where understanding the environmental behavior of persistent organic pollutants (POPs) is critical.

Physicochemical Properties of gamma-HCH

The environmental behavior of a chemical is largely dictated by its inherent physical and chemical properties. Lindane is a white crystalline solid with a slight musty odor.[4][5] Its low water solubility and moderate octanol-water partition coefficient indicate a tendency to partition from aqueous phases into organic matrices, such as soil organic matter and biological tissues.[6][7] The vapor pressure of lindane, while low, is significant enough to allow for its volatilization into the atmosphere, a key factor in its long-range transport.[8][9]

Table 1: Physicochemical Properties of gamma-HCH (Lindane)

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₆ | [4] |

| Molecular Weight | 290.83 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Water Solubility | 7.3 mg/L at 25°C | [8] |

| Vapor Pressure | 5.6 mPa at 20°C | [8] |

| Octanol-Water Partition Coefficient (log Kow) | 3.2 - 3.7 | [7] |

| Henry's Law Constant | 5.14 x 10⁻⁶ atm-m³/mol at 25°C | [5] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1100 | [8] |

Environmental Fate: Degradation and Transformation

The persistence of γ-HCH in the environment is a balance between its resistance to degradation and the various processes that can break it down. Both abiotic and biotic mechanisms contribute to the transformation of lindane in soil, water, and air.

Abiotic Degradation

-

Hydrolysis: Lindane is relatively stable to hydrolysis under neutral and acidic conditions. However, in the presence of alkali, it undergoes dehydrochlorination.[6]

-

Photolysis: In the atmosphere and in surface waters, γ-HCH can be degraded by photolysis, breaking down into various chlorinated intermediates.[7][10] This process is influenced by the presence of photosensitizers and the intensity of solar radiation.

Biotic Degradation

Biodegradation is a primary mechanism for the breakdown of lindane in the environment, with numerous microorganisms capable of utilizing it as a source of carbon and energy.[1][11] The rate and extent of biodegradation are influenced by environmental conditions such as temperature, pH, moisture, and the availability of other nutrients.[11]

-

Aerobic Degradation: Under aerobic conditions, microorganisms can degrade γ-HCH through a series of enzymatic reactions, including dehydrochlorination, dechlorination, and ring cleavage.[10][12] This can lead to the complete mineralization of the compound to carbon dioxide, water, and chloride ions.[11]

-

Anaerobic Degradation: In anaerobic environments, such as submerged soils and sediments, reductive dechlorination is a key degradation pathway.[13] This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated and often less toxic intermediates.[13][14]

Table 2: Environmental Half-lives of gamma-HCH

| Environmental Compartment | Half-life | Conditions | Reference |

| Soil | 120 days (mean) | Temperature dependent | [15] |

| Soil | > 6 months | - | [16] |

| Sediment | 90 days | - | [15] |

| Water (liquid culture) | 2.51 weeks | Biodegradation by Pandoraea sp. | [17] |

| Overall Environment | 0.6 - 1.2 years | Model-dependent | [18][19] |

Environmental Transport

The mobility of γ-HCH in the environment allows for its distribution far from its original point of application.

Atmospheric Transport

Volatilization from treated soils and plant surfaces is a major route of entry for lindane into the atmosphere.[9][15] Once in the atmosphere, it can exist in both the vapor phase and adsorbed to particulate matter.[9] This allows for long-range atmospheric transport, leading to its deposition in remote regions such as the Arctic, far from any direct sources.[3][15][16]

Transport in Water

Lindane can enter aquatic systems through surface runoff from agricultural lands, atmospheric deposition, and industrial discharges.[7][9] In the water column, it can be present in a dissolved phase or adsorbed to suspended particles. Its low water solubility means that a significant portion will partition to sediments.[3]

Transport in Soil

In the soil, the movement of γ-HCH is largely governed by its adsorption to soil organic matter.[7][15] The soil organic carbon-water partitioning coefficient (Koc) is a key parameter in determining its mobility. A higher Koc value indicates stronger adsorption and less potential for leaching.[8] While strongly adsorbed, some leaching into groundwater can still occur, particularly in soils with low organic matter content.[3][15]

Bioaccumulation and Biomagnification

Due to its lipophilic nature, γ-HCH has a tendency to bioaccumulate in the fatty tissues of organisms.[3][15] This process involves the uptake of the chemical at a rate faster than its elimination.[20] As lindane moves up the food chain, its concentration can increase at each trophic level, a process known as biomagnification.[20][21] This can lead to high concentrations in top predators, posing a risk to wildlife and human health.[3]

Table 3: Bioaccumulation Factors for gamma-HCH

| Organism | Bioconcentration Factor (BCF) | Biomagnification Factor (BMF) | Reference |

| Aquatic Life (general) | 63 - 1000 | - | [22] |

| Fish | 63 - 1613 | >1 | [23] |

Experimental Protocols

Standardized methodologies are crucial for assessing the environmental fate and transport of chemicals like γ-HCH. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Soil Sorption/Desorption: OECD Guideline 106

This guideline describes the batch equilibrium method to determine the adsorption and desorption of a substance on different soil types.[7][18][24]

-

Principle: A solution of the test substance (often ¹⁴C-labeled) is equilibrated with a soil sample of known properties. The concentration of the substance in the aqueous phase is measured after a defined period. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in solution.[18]

-

Key Parameters Determined: Adsorption coefficient (Kd), and the soil organic carbon-normalized adsorption coefficient (Koc).[7]

-

Procedure Overview:

-

Preparation: Select and characterize at least five different soil types. Prepare a stock solution of the test substance.[7]

-

Preliminary Test: Determine the appropriate soil-to-solution ratio and equilibration time.[24]

-

Adsorption Phase: Add the test substance solution to the soil samples and agitate for the determined equilibration time.[18]

-

Separation: Separate the solid and liquid phases by centrifugation.[18]

-

Analysis: Analyze the concentration of the test substance in the supernatant.[7]

-

Desorption Phase (optional): Replace a portion of the supernatant with a fresh solution without the test substance and re-equilibrate to determine the extent of desorption.[7]

-

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline is used to evaluate the rate and pathway of aerobic and anaerobic transformation of a chemical in soil.[15][16][25][26]

-

Principle: The test substance (typically ¹⁴C-labeled) is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions. At various time points, the soil is analyzed for the parent compound and its transformation products.[26]

-

Key Parameters Determined: Degradation half-life (DT50), identification and quantification of major metabolites, and the extent of mineralization to ¹⁴CO₂.[15]

-

Procedure Overview:

-

Soil Selection and Preparation: Use at least one soil type for anaerobic studies and typically four for aerobic studies.[15]

-

Application: Apply the test substance to the soil samples.[26]

-

Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20°C) for up to 120 days. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, an inert atmosphere is established after an initial aerobic phase.[15][26]

-

Trapping of Volatiles: Use traps to collect ¹⁴CO₂ and other volatile organic compounds.[26]

-

Sampling and Analysis: At predetermined intervals, extract the soil samples and analyze the extracts for the parent substance and transformation products using techniques like HPLC and LSC.[15]

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: OECD Guideline 308

This guideline assesses the transformation of chemicals in aquatic sediment systems.[1][2][4][8]

-

Principle: The test substance is added to intact water-sediment systems. The systems are then incubated under aerobic or anaerobic conditions, and the distribution and transformation of the substance in the water and sediment phases are monitored over time.[1]

-

Key Parameters Determined: DT50 in the total system, water, and sediment; identification of transformation products.[2]

-

Procedure Overview:

-

System Preparation: Collect undisturbed sediment cores with overlying water from at least two different sites.[1]

-

Application: Apply the test substance, usually to the water phase.[1]

-

Incubation: Incubate the systems in the dark at a constant temperature for up to 100 days. Maintain aerobic conditions in the overlying water for the aerobic test and anaerobic conditions throughout for the anaerobic test.[1][2]

-

Sampling and Analysis: At intervals, separate and analyze the water and sediment phases for the parent substance and its metabolites.[8]

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure: OECD Guideline 305

This guideline describes procedures for determining the bioconcentration and biomagnification potential of a substance in fish.[3][17]

-

Principle: Fish are exposed to the test substance either through the surrounding water (bioconcentration) or through their diet (biomagnification). The concentration of the substance in the fish tissue is measured over time during an uptake phase and a subsequent depuration phase in a clean environment.[17]

-

Key Parameters Determined: Bioconcentration Factor (BCF) and Biomagnification Factor (BMF).[3]

-

Procedure Overview:

-

Test Organisms: Select a suitable fish species (e.g., zebrafish, rainbow trout).

-

Uptake Phase: Expose the fish to a constant concentration of the test substance in the water or in their food for a period of up to 28 days.[17]

-

Depuration Phase: Transfer the fish to a clean environment (water or food) and monitor the elimination of the substance from their tissues.[17]

-

Sampling and Analysis: Sample fish at intervals during both phases and analyze their tissues for the concentration of the test substance.

-

Visualizations

Caption: Environmental transport and partitioning of gamma-HCH.

Caption: Simplified degradation pathways of gamma-HCH.

References

- 1. oecd.org [oecd.org]

- 2. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. fera.co.uk [fera.co.uk]

- 5. Modeling sorption of environmental organic chemicals from water to soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 7. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 8. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

- 11. Determination of lindane in surface water samples and its degradation by hydrogen peroxide and persulfate assisted TiO2-based photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System [frontiersin.org]

- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google ブックス [books.google.co.jp]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. ccme.ca [ccme.ca]

- 20. chm.pops.int [chm.pops.int]

- 21. Lindane in freshwater and marine water [waterquality.gov.au]

- 22. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. oecd.org [oecd.org]

- 25. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 26. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to the Environmental Degradation Pathways of Lindane

Executive Summary: Lindane (γ-hexachlorocyclohexane), a persistent organochlorine pesticide, poses significant environmental risks due to its toxicity and long residence time in soil and water. Understanding its degradation pathways is critical for developing effective remediation strategies. This guide provides a comprehensive overview of the biotic and abiotic mechanisms that break down lindane in the environment. It details the well-characterized aerobic lin pathway in microorganisms, the reductive dechlorination processes in anaerobic environments, and abiotic degradation through hydrolysis and photolysis. Quantitative data, detailed experimental protocols, and visual diagrams of the core pathways are presented to support researchers and environmental scientists in their work.

Introduction

Lindane is the γ-isomer of hexachlorocyclohexane (HCH) and has been used extensively as a broad-spectrum insecticide.[1] Its chemical stability and lipophilicity contribute to its persistence in the environment, leading to bioaccumulation in food chains and widespread contamination.[2] The production of one ton of lindane generates 8 to 12 tons of waste isomers (primarily α- and β-HCH), which are often more stable and problematic than lindane itself.[3] Due to its toxicity and persistence, with reported half-lives of 708 days in soil and 2292 days in water, lindane is classified as a persistent organic pollutant (POP).[2] This guide delineates the primary pathways through which lindane is transformed into less harmful compounds.

Biotic Degradation Pathways

Microbial metabolism is a primary driver of lindane degradation.[4] Bacteria and fungi have evolved enzymatic systems to use lindane as a source of carbon and energy, breaking it down under both aerobic and anaerobic conditions.[2][4]

Under aerobic conditions, the most extensively studied degradation route is the lin pathway, notably characterized in the bacterium Sphingobium japonicum UT26.[1][5][6] This pathway mineralizes lindane through a series of enzymatic steps involving dehydrogenation, dehydrochlorination, dechlorination, and hydroxylation.[1][2][4]

The lin Pathway:

-

Upstream Pathway: This initial phase converts lindane to 2,5-dichlorohydroquinone (2,5-DCHQ).

-

LinA (Dehydrochlorinase): Catalyzes two sequential dehydrochlorination steps, converting lindane to γ-pentachlorocyclohexene (γ-PCCH) and then to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN).[1]

-

LinB (Haloalkane Dehalogenase): A hydrolytic dehalogenase that converts 1,4-TCDN to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL).[1]

-

LinC (Dehydrogenase): Oxidizes 2,5-DDOL to produce 2,5-DCHQ.[1]

-

-

Downstream Pathway: This phase involves ring cleavage and funnels the metabolites into central metabolism.

-

LinD (Reductive Dechlorinase): Dechlorinates 2,5-DCHQ to chlorohydroquinone (CHQ) and subsequently to hydroquinone (HQ).[1]

-

LinE (Ring-cleavage Dioxygenase): Cleaves the aromatic ring of hydroquinone.[1]

-

LinF, LinGH, LinJ: A series of enzymes further metabolize the ring-cleavage product to β-ketoadipate, succinyl-CoA, and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[1][5]

-

Numerous bacterial genera have been identified with the capacity for aerobic lindane degradation, including Sphingomonas, Pseudomonas, Rhodococcus, and Microbacterium.[1][2]

Caption: Aerobic degradation of lindane via the lin pathway.

In anoxic environments such as submerged soils and sediments, lindane undergoes reductive dechlorination.[7] This process is generally slower than aerobic degradation but is a critical fate pathway in such environments. The end products are typically monochlorobenzene (MCB) and benzene, which are themselves environmental pollutants.[4][7]

Key steps in anaerobic degradation include:

-

Initial Reductive Dechlorination: Lindane is converted to intermediates like γ-tetrachlorocyclohexene (γ-TCCH).[8]

-

Further Dechlorination and Aromatization: γ-TCCH is further dechlorinated to form chlorobenzene and benzene.[7]

Microorganisms implicated in this pathway include species from the genera Clostridium, Desulfovibrio, and notably Dehalobacter, which can use chlorinated compounds for respiration (organohalide respiration).[7][9][10] Some studies have demonstrated that sequential treatment with specialized anaerobic cultures can achieve complete degradation of lindane to non-toxic end products like methane and carbon dioxide.[11]

Caption: Anaerobic degradation of lindane via reductive dechlorination.

Abiotic Degradation Pathways

Non-biological processes also contribute to the transformation of lindane in the environment, primarily through hydrolysis and photolysis.

Hydrolysis is a significant abiotic degradation mechanism, especially under alkaline conditions.[12] The rate of hydrolysis is highly pH-dependent; the reaction is slow at neutral or acidic pH but accelerates significantly in alkaline water.[12][13] For instance, the hydrolysis half-life of lindane at 25°C is reported to be 1386 days at pH 7 but drops to just 28.1 days at pH 9.[12] Hydrolysis products include various isomers of trichlorobenzene and pentachlorocyclohexene.[12]

Photodegradation involves the breakdown of lindane by light, particularly ultraviolet (UV) radiation. This process can be enhanced by advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH).

-

Photo-Fenton Process: This method uses a combination of hydrogen peroxide (H₂O₂), iron (II) ions, and UV light to generate •OH radicals, which rapidly degrade lindane.[14] Studies have shown this process can achieve over 95% removal of total organic carbon within two hours.[14][15]

-

TiO₂ Photocatalysis: Titanium dioxide (TiO₂) acts as a photocatalyst under solar or UV irradiation. In the presence of oxidizing agents like H₂O₂ or persulfate, the efficiency of lindane removal can reach 90-100%.[16][17]

Caption: Major abiotic degradation pathways for lindane.

Quantitative Degradation Data

The rate of lindane degradation varies significantly depending on the environmental matrix and the specific degradation pathway.

Table 1: Half-life of Lindane in Various Environmental Compartments and Conditions

| Environment/Condition | Half-life (Days) | Reference(s) |

| Soil (General) | 708 | [2][12] |

| Water (General) | 2292 | [2][18] |

| Anaerobic Sediments (α, β, γ isomers) | 1 - 5 | [19] |

| Anaerobic Sediments (δ isomer) | 22 - 30 | [19] |

| Hydrolysis (pH 5, 25°C) | 2310 | [12] |

| Hydrolysis (pH 7, 25°C) | 1386 | [12] |

| Hydrolysis (pH 9, 25°C) | 28.1 | [12] |

Table 2: Efficiency of Lindane Degradation by Various Methods

| Method/Organism | Initial Concentration | Degradation Efficiency | Time | Reference(s) |

| Microbacterium spp. P27 | 50 mg/L | 82.7% | 15 days | [1][2] |

| Burkholderia spp. IPL04 | Not Specified | 98% | 8 days | [2] |

| Rhodotorula VITJzN03 | 600 mg/L | 100% | 10 days | [4] |

| Kocuria sp. DAB-1Y | Not Specified | 94% | 8 days | [18] |

| Staphylococcus sp. DAB-1W | Not Specified | 98% | 8 days | [18] |

| Solar/TiO₂ + Persulfate | Not Specified | 100% | 10 hours | [16] |

| Photo-Fenton | 3.47 x 10⁻⁶ M | >95% (TOC removal) | 2 hours | [14] |

Experimental Protocols & Methodologies

Accurate study of lindane degradation requires robust experimental and analytical methods.

A typical experiment to assess the microbial degradation of lindane involves the following steps:

-

Microorganism & Medium: Isolate potential degrading microorganisms from contaminated soil or use known strains.[1][2] Grow the culture in a mineral salt medium (MSM) where lindane, dissolved in a carrier solvent like acetone, is provided as the sole carbon source.[20]

-

Incubation: Inoculate the medium with the microbial culture and incubate in a shaker at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0).[18]

-

Sampling: Collect aliquots of the culture at regular time intervals (e.g., 0, 2, 4, 8, 15 days).

-

Extraction: Extract the remaining lindane and its metabolites from the aqueous sample using a non-polar solvent like n-hexane or via Solid Phase Micro-Extraction (SPME).[21][22]

-

Analysis: Quantify the concentration of lindane and identify metabolites using the analytical techniques described below. The release of chloride ions into the medium can also be measured as an indicator of mineralization.[18]

-

Reactor Setup: Use a photoreactor equipped with a UV or simulated solar light source.[16][23] The reactor vessel should be made of a UV-permeable material like quartz.

-

Reaction Mixture: Prepare an aqueous solution of lindane at a known concentration. Adjust the pH to the desired level (e.g., pH 3 for photo-Fenton).[15] Add the catalyst (e.g., TiO₂) and/or other reagents (e.g., Fe²⁺, H₂O₂).[16]

-

Irradiation: Start the irradiation and mixing. Collect samples at set time points.

-

Sample Quenching: Immediately quench any ongoing reaction in the sample, for example, by adding a substance like sodium sulfite to remove residual oxidants.

-

Extraction and Analysis: Extract and analyze the samples for lindane and degradation products as described below.

-

Gas Chromatography (GC): GC coupled with an Electron Capture Detector (GC-ECD) is highly sensitive for quantifying halogenated compounds like lindane.[22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying unknown degradation products and metabolites by providing mass spectra of the separated compounds.[16][24]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector can also be used for the quantification of lindane and some of its metabolites.[21]

Conclusion

The environmental fate of lindane is governed by a complex interplay of biotic and abiotic processes. Aerobic microbial degradation, particularly through the lin pathway, offers a promising route to complete mineralization. Anaerobic degradation proceeds via reductive dechlorination, resulting in less chlorinated but still potentially harmful intermediates like benzene. Abiotic factors, especially high pH and UV light, can also significantly contribute to lindane's transformation. A thorough understanding of these distinct pathways, their kinetics, and the factors that influence them is essential for assessing the environmental risk of lindane contamination and for designing effective bioremediation and chemical treatment technologies.

References

- 1. Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System [frontiersin.org]

- 3. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Aerobic degradation of lindane (gamma-hexachlorocyclohexane) in bacteria and its biochemical and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aerobic degradation of lindane (γ-hexachlorocyclohexane) in bacteria and its biochemical and molecular basis - ProQuest [proquest.com]

- 7. research.wur.nl [research.wur.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dehalobacter restrictus gen. nov. and sp. nov., a strictly anaerobic bacterium that reductively dechlorinates tetra- and trichloroethene in an anaerobic respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation of Lindane (γ-Hexachlorocyclohexane) To Nontoxic End Products by Sequential Treatment with Three Mixed Anaerobic Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Lindane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. Degradation study of lindane by novel strains Kocuria sp. DAB-1Y and Staphylococcus sp. DAB-1W - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Determination of lindane in surface water samples and its degradation by hydrogen peroxide and persulfate assisted TiO2-based photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isomers of Hexachlorocyclohexane: A Deep Dive into their History, Discovery, and Neurotoxic Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorocyclohexane (HCH), a synthetic organochlorine compound, represents a significant chapter in the history of pesticide development and environmental science. First synthesized in the 19th century, its insecticidal properties were not recognized until nearly a century later, leading to its widespread use in agriculture and public health. The complex stereochemistry of HCH gives rise to multiple isomers, each possessing distinct physical, chemical, and toxicological properties. This technical guide provides a comprehensive overview of the history, discovery, and scientific understanding of HCH isomers, with a particular focus on the underlying experimental methodologies and the neurotoxic mechanisms of the most prominent isomer, lindane.

A Historical Journey: From Accidental Synthesis to Global Contaminant

The story of hexachlorocyclohexane begins in 1825, when the renowned English scientist Michael Faraday synthesized it by reacting benzene with chlorine in the presence of sunlight.[1] However, the significance of this discovery remained dormant for over a century. It wasn't until 1912 that the Dutch chemist Teunis van der Linden successfully isolated the gamma (γ) isomer, which would later be named "lindane" in his honor.[1][2]

The potent insecticidal activity of HCH was independently discovered in the early 1940s by researchers in both France and the United Kingdom.[3] This led to the large-scale production of "technical HCH," a mixture of several HCH isomers.[4] Technical HCH typically contains five major isomers in the following approximate proportions:

-

α-HCH (alpha-HCH): 60–70%

-

β-HCH (beta-HCH): 5–12%

-

γ-HCH (gamma-HCH or lindane): 10–15%

-

δ-HCH (delta-HCH): 6–10%

-

ε-HCH (epsilon-HCH): 3–4%[3]

Of these, only the γ-isomer, lindane, exhibits significant insecticidal properties.[4] This led to the development of processes to produce "fortified HCH" with a higher concentration of the gamma isomer and eventually, nearly pure lindane (>99% γ-HCH).[3] The production of one ton of lindane, however, generated approximately eight to twelve tons of other, non-insecticidal isomers, which were often disposed of improperly, leading to widespread environmental contamination.[5] Due to their persistence, bioaccumulation, and toxicity, several HCH isomers, including alpha-HCH, beta-HCH, and lindane, were eventually classified as persistent organic pollutants (POPs) under the Stockholm Convention, leading to restrictions and bans on their production and use.[6]

Physicochemical Properties of Major HCH Isomers

The distinct spatial arrangement of the chlorine atoms on the cyclohexane ring gives each HCH isomer unique physical and chemical properties. These differences influence their environmental fate, bioavailability, and toxicity.

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH | ε-HCH |

| Molecular Formula | C₆H₆Cl₆ | C₆H₆Cl₆ | C₆H₆Cl₆ | C₆H₆Cl₆ | C₆H₆Cl₆ |

| Molecular Weight | 290.83 g/mol | 290.83 g/mol | 290.83 g/mol | 290.83 g/mol | 290.83 g/mol |

| Melting Point | 156-161 °C[4] | ≥300 °C[7] | 112.5-115 °C[8][9] | 137-141.5 °C[10][11] | 219.3 °C |

| Boiling Point | 288 °C[12] | 373.64 °C (estimate)[7] | 323.4 °C[8] | 60 °C @ 0.36 mmHg[10] | 273.1 °C |

| Water Solubility | 2 mg/L (25 °C)[4] | 0.24 mg/L (25 °C)[7] | 7.3 mg/L (25 °C)[9] | 31.4 mg/L (25 °C)[10] | 1.4 mg/L (20 °C) |

| Vapor Pressure | 0.004 mmHg (25 °C)[4] | 4.66 x 10⁻⁶ mmHg (25 °C)[7] | 0.0012 Pa (20 °C)[8] | 3.52 x 10⁻⁵ mmHg (25 °C)[10] | 1.8 x 10⁻⁷ mmHg (20 °C) |

| Appearance | White solid[4] | White to off-white crystalline powder[13] | Colorless to white crystalline solid[14] | White crystalline plates[10] | Crystalline solid |

Experimental Protocols: Synthesis and Isomer Separation

Synthesis of Technical Hexachlorocyclohexane

The industrial synthesis of technical HCH is achieved through the photochemical chlorination of benzene.[15] This process involves the radical addition of chlorine to the benzene ring, initiated by ultraviolet (UV) light.

Methodology:

-

Reaction Setup: Benzene is introduced into a reaction vessel equipped with a UV light source and a system for introducing chlorine gas.

-

Chlorination: Chlorine gas is bubbled through the benzene while the mixture is irradiated with UV light. The reaction is typically carried out at a controlled temperature.

-

Radical Chain Reaction: The UV light initiates the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals then attack the benzene ring, breaking the aromatic system and initiating a chain reaction of chlorine addition across the double bonds.

-

Formation of Isomers: The non-stereospecific nature of the radical addition results in the formation of a mixture of HCH stereoisomers.

-

Product Isolation: After the reaction is complete, the excess benzene and dissolved chlorine are removed, typically by distillation, leaving behind the solid technical HCH mixture.

Separation and Isolation of the γ-Isomer (Lindane)

The separation of the desired insecticidal γ-isomer from the technical HCH mixture is a critical step in the production of lindane. This is primarily achieved through a process of fractional crystallization, exploiting the differences in solubility of the various isomers in different solvents.

Methodology:

-

Dissolution: The technical HCH mixture is dissolved in a suitable solvent, such as methanol or ethanol, at an elevated temperature to create a saturated solution.

-

Controlled Cooling: The solution is then slowly and carefully cooled. As the temperature decreases, the solubility of the HCH isomers also decreases.

-

Fractional Crystallization: Due to its specific stereochemistry, the α-isomer is typically the least soluble and crystallizes out of the solution first. This initial precipitate is removed by filtration.

-

Further Crystallization: The remaining solution (mother liquor), now enriched in the other isomers, is subjected to further cooling or solvent evaporation to induce the crystallization of the other isomers in a sequential manner based on their solubilities. The γ-isomer is often isolated in a later fraction.

-

Recrystallization: To achieve the high purity required for lindane (>99%), the fraction containing the γ-isomer is subjected to one or more recrystallization steps. This involves redissolving the crystals in a fresh portion of solvent and repeating the cooling and crystallization process to remove any remaining impurities of other isomers.

Mechanism of Action: A Focus on the Neurotoxic Effects of Lindane

The potent insecticidal activity of lindane, as well as its toxicity to non-target organisms including humans, is primarily due to its action as a neurotoxin. The main target of lindane in the nervous system is the γ-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor subtype.

The GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. When the neurotransmitter GABA binds to the receptor, it causes a conformational change that opens an integral chloride ion (Cl⁻) channel. The influx of negatively charged chloride ions into the neuron hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

References

- 1. GABAergic modulation of lindane (gamma-hexachlorocyclohexane)-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) (PIM 257) [inchem.org]

- 4. Cas 319-84-6,ALPHA-HCH | lookchem [lookchem.com]

- 5. Interaction of the neurotoxic pesticides ivermectin and lindane with the enteric GABAA receptor-ionophore complex in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. BETA-HCH price,buy BETA-HCH - chemicalbook [chemicalbook.com]

- 8. ICSC 0053 - LINDANE [inchem.org]

- 9. LINDANE | 58-89-9 [chemicalbook.com]

- 10. delta-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. Table 1, Properties of Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. Lindane [lindane.org]

- 15. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

Toxicological Profile of Gamma-Hexachlorocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-hexachlorocyclohexane (γ-HCH), commonly known as lindane, is a synthetic organochlorine insecticide with a well-documented history of use in agriculture and medicine. Despite its efficacy, its persistence in the environment and significant toxicological profile have led to restrictions on its use in many countries. This technical guide provides a comprehensive overview of the toxicological properties of γ-HCH, focusing on its mechanisms of action, toxicokinetics, and effects on various organ systems. Quantitative toxicological data are summarized, and detailed experimental protocols for key studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise representation of the current understanding of γ-HCH toxicology.

Introduction

Gamma-hexachlorocyclohexane is one of the isomers of hexachlorocyclohexane and has been the most widely used due to its potent insecticidal properties.[1][2] Its primary mode of action involves the disruption of the central nervous system in insects. However, this neurotoxic effect is not limited to insects and poses a significant risk to non-target organisms, including humans.[3][4] Exposure to γ-HCH can occur through various routes, including ingestion of contaminated food and water, inhalation, and dermal contact.[5] This document aims to provide a detailed toxicological profile of γ-HCH to inform research, risk assessment, and drug development efforts.

Toxicokinetics

The toxicokinetics of γ-HCH, encompassing its absorption, distribution, metabolism, and excretion, are crucial for understanding its systemic effects.

-

Absorption: Gamma-HCH is readily absorbed through the gastrointestinal tract, lungs, and skin.[6] Oral absorption is efficient, and dermal absorption is also significant, posing a risk during occupational and therapeutic use.

-

Distribution: Following absorption, γ-HCH is distributed throughout the body, with a propensity to accumulate in adipose tissue due to its lipophilic nature.[6][7] It can also cross the blood-brain barrier and the placenta.

-

Metabolism: The metabolism of γ-HCH primarily occurs in the liver and involves a series of reactions, including dehydrogenation, dehydrochlorination, and oxidation, leading to the formation of various chlorinated phenols and other metabolites.[8]

-

Excretion: The metabolites of γ-HCH are primarily excreted in the urine. The elimination half-life of γ-HCH can be several days, contributing to its potential for bioaccumulation with repeated exposure.[8]

Mechanism of Action

The primary mechanism of neurotoxicity of γ-HCH involves its interaction with the γ-aminobutyric acid (GABA) system in the central nervous system.[4][8]

GABA-A Receptor Antagonism

Gamma-HCH is a non-competitive antagonist of the GABA-A receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission.[4] It binds to the picrotoxin binding site within the chloride channel of the receptor complex.[8] This binding blocks the influx of chloride ions that would normally occur upon GABA binding, leading to a reduction in the inhibitory signal. The consequence is a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and seizures.[3][8]

Other Molecular Targets

Besides its primary action on GABA-A receptors, γ-HCH has been shown to affect other cellular processes, including the modulation of signaling pathways like the STAT3 pathway, which is involved in cell proliferation and survival.[9]

Toxicological Endpoints

Acute Toxicity

Acute exposure to high doses of γ-HCH can lead to severe neurotoxic effects, including headache, dizziness, nausea, vomiting, tremors, and seizures.[3][5] In severe cases, respiratory failure and death can occur.

Subchronic and Chronic Toxicity

Long-term exposure to lower levels of γ-HCH has been associated with a range of adverse health effects, including effects on the liver, kidneys, and immune system.[5]

Carcinogenicity

The carcinogenicity of γ-HCH has been a subject of extensive research and debate. The International Agency for Research on Cancer (IARC) has classified lindane as "carcinogenic to humans" (Group 1).[10] Animal studies have shown an increased incidence of liver tumors in mice exposed to γ-HCH.[10][11]

Reproductive and Developmental Toxicity

Gamma-HCH has been shown to have adverse effects on reproduction and development in animal studies.[6][12] These effects can include reduced fertility, hormonal disruptions, and developmental abnormalities in offspring.

Immunotoxicity

Studies in animals have demonstrated that γ-HCH can suppress the immune system, leading to a decreased ability to fight off infections.[13][14]

Genotoxicity